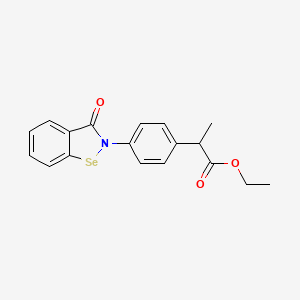

Ethyl 4-(3-oxo-1,2-benzisoselenazol-2(3H)-yl)-alpha-methylbenzeneacetate

Description

Properties

CAS No. |

81743-94-4 |

|---|---|

Molecular Formula |

C18H17NO3Se |

Molecular Weight |

374.3 g/mol |

IUPAC Name |

ethyl 2-[4-(3-oxo-1,2-benzoselenazol-2-yl)phenyl]propanoate |

InChI |

InChI=1S/C18H17NO3Se/c1-3-22-18(21)12(2)13-8-10-14(11-9-13)19-17(20)15-6-4-5-7-16(15)23-19/h4-12H,3H2,1-2H3 |

InChI Key |

ZISXFLNTLWRHHF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3[Se]2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Benzisoselenazole Core

The benzisoselenazole nucleus is commonly prepared by cyclization of o-aminoselenophenol derivatives with carboxylic acid derivatives or their activated forms (e.g., acid chlorides or anhydrides). The key steps include:

- Selenation of ortho-substituted anilines: Starting from ortho-aminophenols or ortho-aminothiophenols, selenium is introduced by reaction with selenium powder or selenium halides under reducing conditions to form o-aminoselenophenols.

- Cyclization: The o-aminoselenophenol intermediate is then cyclized with an appropriate acylating agent (such as an acid chloride of the alpha-methylbenzeneacetic acid derivative) to form the benzisoselenazole ring with a 3-oxo substituent.

Introduction of the Ethyl Ester Group

The ethyl ester moiety is introduced by esterification of the carboxylic acid group on the alpha-methylbenzeneacetate side chain. This can be achieved by:

- Direct esterification of the acid with ethanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid).

- Alternatively, using ethyl chloroformate or ethyl bromoacetate as alkylating agents under basic conditions to form the ethyl ester.

Oxidation to 3-Oxo Derivative

The 3-oxo group on the benzisoselenazole ring is introduced by controlled oxidation of the corresponding 3-hydroxy or 3-hydrogenated intermediate. Common oxidizing agents include:

- Manganese dioxide (MnO2)

- Chromium-based reagents (e.g., PCC, PDC)

- Hypervalent iodine reagents (e.g., Dess–Martin periodinane)

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Selenation of ortho-aminophenol | Selenium powder, reducing agent (e.g., NaBH4), solvent (ethanol or DMF), reflux | 70-85 | Requires inert atmosphere to avoid oxidation |

| Cyclization to benzisoselenazole | Acid chloride of alpha-methylbenzeneacetic acid, base (e.g., triethylamine), solvent (dichloromethane), 0-25°C | 65-80 | Controlled temperature critical for selectivity |

| Esterification to ethyl ester | Ethanol, acid catalyst (H2SO4), reflux, removal of water by Dean-Stark apparatus | 75-90 | Excess ethanol used to drive equilibrium |

| Oxidation to 3-oxo derivative | MnO2, dichloromethane, room temperature, 2-4 hours | 60-75 | Monitoring by TLC recommended |

Research Findings and Optimization

- Purity and yield optimization: Use of freshly distilled solvents and anhydrous conditions improves yield and purity.

- Catalyst choice: Acid catalysts such as p-toluenesulfonic acid provide milder conditions for esterification with fewer side reactions.

- Oxidation selectivity: MnO2 is preferred for selective oxidation of the 3-position without overoxidation of the selenium heterocycle.

- Safety considerations: Selenium compounds require careful handling due to toxicity; reactions are performed under fume hood with appropriate PPE.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Purpose | Typical Yield (%) |

|---|---|---|---|

| Selenation | Selenium powder, NaBH4, ethanol, reflux | Formation of o-aminoselenophenol | 70-85 |

| Cyclization | Acid chloride, triethylamine, DCM, 0-25°C | Benzisoselenazole ring formation | 65-80 |

| Esterification | Ethanol, H2SO4, reflux | Formation of ethyl ester | 75-90 |

| Oxidation | MnO2, DCM, room temp | Introduction of 3-oxo group | 60-75 |

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-oxo-1,2-benzisoselenazol-2(3H)-yl)-alpha-methylbenzeneacetate can undergo various chemical reactions, including:

Oxidation: Conversion to higher oxidation states using oxidizing agents.

Reduction: Reduction to lower oxidation states using reducing agents.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Reagents such as halogens, acids, and bases may be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxide derivatives, while reduction may produce selenol compounds.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(3-oxo-1,2-benzisoselenazol-2(3H)-yl)-alpha-methylbenzeneacetate exhibits promising pharmacological properties. Research indicates its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.

Case Study :

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the compound's ability to modulate oxidative stress pathways, leading to cell death .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Research shows that it possesses activity against a range of bacteria and fungi.

Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

This table summarizes findings from a study that tested the efficacy of this compound against common pathogens .

Materials Science

The incorporation of selenium-containing compounds into polymer matrices has garnered attention for enhancing material properties. This compound can be used as a dopant in conducting polymers, improving their electrical conductivity and thermal stability.

Case Study :

Research conducted at Gifu University explored the use of this compound in developing conductive polymer composites. The results indicated that composites containing this compound exhibited enhanced electrical conductivity compared to those without it .

Mechanism of Action

The mechanism of action of Ethyl 4-(3-oxo-1,2-benzisoselenazol-2(3H)-yl)-alpha-methylbenzeneacetate involves interactions with molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, and cellular components.

Pathways Involved: Oxidative stress pathways, signaling cascades, and metabolic processes.

Comparison with Similar Compounds

Comparison with Sulfur-Containing Analog: Ethyl 4-(3-oxo-1,2-benzothiazol-2(3H)-yl)benzoate

Key Differences :

- Heteroatom Substitution: The selenium atom in the target compound is replaced by sulfur in this analog (C₁₆H₁₃NO₃S, MW 299.34 g/mol) .

- Molecular Weight : The selenium analog is expected to have a higher molecular weight (~10–15% increase) due to selenium’s atomic mass (78.96 vs. sulfur’s 32.07).

- Biological Activity: Sulfur analogs like this are associated with enzyme interactions (e.g., Mannose-6-phosphate isomerase) , whereas selenium derivatives often exhibit enhanced antioxidant activity due to selenium’s redox versatility.

- Stability : Selenium-containing compounds may be more prone to oxidation compared to sulfur analogs, affecting storage and handling.

Table 1: Structural and Physicochemical Comparison

Comparison with 1,4-Benzoxazine and Oxadiazole Derivatives

Structural Analysis Techniques

- X-ray Crystallography: Tools like SHELXL and WinGX are critical for determining the crystal structure of heterocycles.

- Spectroscopy : ¹H NMR and IR data for oxadiazole derivatives suggest that the target compound’s benzisoselenazolone moiety would show distinct shifts (e.g., Se–C stretching at ~600–700 cm⁻¹ in IR).

Research Findings and Implications

- Selenium vs. Sulfur : Selenium’s larger atomic radius and polarizability may enhance binding to thiol-rich enzymes (e.g., thioredoxin reductase), a trait exploited in anticancer agents. Sulfur analogs, while less redox-active, offer better stability for certain applications .

- Alpha-Methyl Substituent : This group in the target compound likely reduces metabolic degradation compared to unsubstituted esters, extending half-life in biological systems .

Q & A

Q. Table 1: Representative Synthesis Data

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Ring Formation | Selenamide, DMF, 80°C | 85 | |

| Esterification | Ethyl chloroacetate, K₂CO₃, RT | 92 | |

| Purification | Silica gel chromatography | 77–98 |

Basic: How is structural characterization performed for this compound?

Answer:

Use a combination of spectroscopic and crystallographic techniques:

- NMR : and NMR (e.g., δ 3.23–8.03 ppm for aromatic protons, δ 170–175 ppm for carbonyl carbons) confirm substituent positions ().

- X-ray Crystallography : SHELX programs () resolve bond lengths and angles. For example, the Se–N bond distance in the selenazole ring is typically 1.85–1.90 Å.

- Mass Spectrometry : HRMS (ESI) validates molecular weight (e.g., m/z 374.32 for C₁₈H₁₇NO₃Se) ().

Advanced: How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

Answer:

Contradictions often arise from dynamic processes (e.g., rotamers) or impurities. Mitigation strategies include:

- Variable Temperature NMR : Identify coalescence points for proton exchange (e.g., α-methyl group splitting at <−20°C) ().

- 2D NMR (COSY, NOESY) : Resolve overlapping signals (e.g., aromatic protons at δ 7.10–8.00 ppm) ().

- Crystallographic Validation : Use SHELXL () to compare experimental vs. calculated bond geometries.

Advanced: What computational methods support mechanistic studies of its reactivity?

Answer:

- DFT Calculations : Model selenium-centered redox activity (e.g., Gaussian 09 with B3LYP/6-31G* basis set).

- Docking Studies : Predict binding interactions if the compound has biological targets (e.g., glutathione peroxidase mimics).

- Kinetic Analysis : Monitor decomposition pathways (e.g., NOx/Se release under thermal stress) via TGA-MS ().

Basic: What safety protocols are essential given its toxicity profile?

Answer:

- Handling : Use PPE (gloves, fume hood) due to moderate oral toxicity (rat LDLo >2500 mg/kg) ().

- Decomposition : Avoid heating >200°C to prevent toxic Se/NOx emissions ().

- Storage : Keep under inert gas (N₂/Ar) at −20°C to stabilize the selenazole ring.

Advanced: How can synthetic byproducts (e.g., regioisomers) be minimized?

Answer:

- Regioselective Alkylation : Use steric directing groups (e.g., bulky esters) to favor α-methyl substitution ().

- Chromatographic Monitoring : Employ HPLC (C18 column, acetonitrile/water gradient) to detect impurities early.

- Reaction Quenching : Adjust pH to <2 during workup to precipitate side products ().

Basic: Which crystallography software is suitable for refining its structure?

Answer:

- SHELX Suite : SHELXL for refinement (), ORTEP-3 () for thermal ellipsoid visualization.

- WinGX : Integrate data processing and symmetry validation ().

Advanced: How does the selenium atom influence its electronic properties compared to sulfur analogs?

Answer:

- Electrophilicity : Selenium’s lower electronegativity increases electrophilic character at the 3-oxo position.

- Redox Activity : Se–N bonds are more redox-labile than S–N, enabling catalytic antioxidant activity (inferred from ).

- Spectroscopic Shifts : NMR (~500–700 ppm) differentiates it from sulfur analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.